Bienvenue dans la boutique en ligne BenchChem!

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide

Medicinal Chemistry Triazene Derivatives Structural Biology

This asymmetric Berenil derivative replaces one terminal amidine with a neutral benzamide, creating an essential SAR comparator for DNA-binding triazene research. Unlike symmetrical Berenil, it exhibits G/C-selective minor-groove recognition, enabling systematic investigation of terminal-substituent effects on sequence specificity. Both unlabeled (CAS 150995-10-1) and ¹³C,¹⁵N₂-labeled (+3 Da) forms are commercially available, establishing a dual-standard system for validated LC-MS/MS method development. Ideal as a non-NO-releasing control for JS-K mechanistic studies. Procure this specific CAS entity for rigorous SAR experimental design.

Molecular Formula C14H14N6O
Molecular Weight 282.3 g/mol
CAS No. 150995-10-1
Cat. No. B042180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide
CAS150995-10-1
Molecular FormulaC14H14N6O
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C14H14N6O/c15-13(16)9-1-5-11(6-2-9)18-20-19-12-7-3-10(4-8-12)14(17)21/h1-8H,(H3,15,16)(H2,17,21)(H,18,19)
InChIKeyAKKYBKFHMUXOBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide (CAS 150995-10-1) Procurement Guide: Structural Identity and Baseline Characteristics


4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide (CAS 150995-10-1, molecular formula C₁₄H₁₄N₆O, molecular weight 282.3 g/mol) is an aryl triazene derivative structurally characterized by a triazene linkage (-N=N-NH-) bridging a 4-carbamimidoylphenyl group and a 4-carbamoylphenyl group . The compound is chemically identified as a derivative of Berenil (diminazene, CAS 536-71-0), the symmetrical bis(amidinophenyl)triazene antiprotozoal agent, wherein one terminal amidine moiety of the Berenil scaffold has been replaced with a benzamide functionality . This mono-amidated structural modification distinguishes the compound from the parent Berenil scaffold while retaining the core triazene pharmacophore .

Why 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide Cannot Be Interchanged with Generic Triazene Analogs: Structural Differentiation Rationale


Generic substitution among aryl triazenes is precluded by the pronounced structure-activity divergence observed within this compound class. While the triazene pharmacophore (-N=N-NH-) is conserved across analogs including Berenil, dacarbazine, and temozolomide, terminal substitution profoundly alters DNA-binding modality, metabolic activation requirements, and resultant biological activity [1]. The target compound's asymmetric substitution pattern—featuring one amidine terminus and one benzamide terminus—contrasts sharply with Berenil's symmetrical bis-amidine structure, which governs its established minor-groove binding to AT-rich DNA sequences [2]. Furthermore, unlike the clinical alkylating triazenes dacarbazine and temozolomide which require metabolic conversion to reactive methylating species [3], the target compound lacks the N-methyl substitution necessary for this activation pathway. Consequently, procurement of this specific CAS entity is required for applications where the precise amidine-benzamide asymmetry, G/C-selective DNA-binding potential, or Berenil-scaffold derivatization is the experimental variable of interest .

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide Quantitative Differentiation Evidence: Comparator-Based Analysis


Chemical Identity: Berenil Derivative with Terminal Benzamide Substitution vs. Parent Bis-Amidine Scaffold

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide is unequivocally characterized as a derivative of Berenil (diminazene), wherein one terminal 4-carbamimidoylphenyl (amidine) group is replaced by a 4-carbamoylphenyl (benzamide) group . This structural divergence from the parent Berenil scaffold—which bears two identical amidine termini—produces a quantifiable difference in hydrogen-bonding capacity and cationic charge distribution. The target compound possesses one terminal amidine (pKa ~11-12, protonated at physiological pH) and one terminal primary amide (neutral), whereas Berenil possesses two protonated amidine groups [1]. This asymmetry has direct implications for DNA-binding mode: Berenil binds as a dicationic species, while the target compound binds as a monocationic species with altered electrostatic complementarity to the DNA minor groove [2]. The benzamide terminus introduces a hydrogen-bond donor (NH₂) and acceptor (C=O) distinct from the amidine's resonance-stabilized guanidinium-like character [3]. Selection of this compound over the parent Berenil is therefore warranted when the experimental objective requires a monocationic DNA ligand with asymmetric charge distribution, or when the benzamide functional handle is needed for further derivatization.

Medicinal Chemistry Triazene Derivatives Structural Biology DNA Minor Groove Binders

DNA Binding Selectivity: Putative G/C Preference vs. Berenil's Established A/T-Rich Minor Groove Binding

Vendor application notes identify 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide as possessing guanine/cytosine (G/C) selectivity in DNA-binding assays, a property that distinguishes it from the parent Berenil scaffold . Berenil (diminazene) is extensively documented as an AT-rich minor groove binder, with crystallographic and biophysical studies demonstrating preferential complexation into the minor groove of AT-rich domains of DNA double helices [1]. Berenil binding to AT-rich duplex DNA has been quantified with dissociation constants (Kd) in the micromolar to sub-micromolar range under physiological conditions [2]. The putative G/C selectivity reported for the target compound represents a qualitative inversion of the established A/T preference of the parent Berenil scaffold . This shift in sequence preference is mechanistically plausible given the altered hydrogen-bonding capacity of the benzamide terminus relative to the amidine terminus, which modifies the array of hydrogen-bond donors and acceptors presented to the DNA minor groove [3].

DNA Binding Sequence Selectivity Minor Groove Binders Triazene-DNA Interactions

Analytical Reference Standard: Isotopically Labeled Analog Availability and HPLC Method Development

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide-¹³C,¹⁵N₂ is commercially available as a stable isotope-labeled analog of the unlabeled compound (CAS 150995-10-1), specifically designed for use as an analytical standard in HPLC method development and pharmaceutical research applications . The labeled analog incorporates one ¹³C and two ¹⁵N atoms, shifting the molecular weight from 282.3 g/mol (unlabeled, C₁₄H₁₄N₆O) to 285.28 g/mol (labeled, C₁₃¹³CH₁₄N₄¹⁵N₂O), providing a mass shift of +3 Da for mass spectrometric differentiation . This labeling strategy enables the compound to serve as an internal standard for quantitative LC-MS/MS analysis with unambiguous discrimination from endogenous or matrix-derived signals . Multiple vendors supply this compound at defined purity grades for analytical applications, with certificate of analysis (CoA) documentation available . In contrast, generic triazenes such as Berenil or dacarbazine metabolites are not routinely available with equivalent site-specific isotopic labeling patterns suitable for trace-level quantification [1].

Analytical Chemistry LC-MS Method Validation Reference Standards Stable Isotope Labeling

Scaffold Relationship: Berenil-Derived Mono-Amidated Triazene vs. JS-K Nitric Oxide Prodrug Core Structure

The target compound shares the 1,3-diaryltriazene core scaffold with the glutathione S-transferase (GST)-activated nitric oxide (NO) prodrug JS-K (CAS 205432-12-8), though with critical structural divergence in the terminal substituents that dictate activation mechanism [1]. JS-K is an O²-arylated diazeniumdiolate that releases NO upon GST-mediated denitrosation, whereas the target compound lacks the diazeniumdiolate NO-releasing moiety and the 2,4-dinitrophenyl activation trigger . JS-K has demonstrated potent antineoplastic activity against multiple cancer cell lines, with reported IC₅₀ values ranging from 0.2-0.5 µM in acute myeloid leukemia (AML) cell lines and 0.3-1.0 µM in prostate cancer cell lines, while exhibiting minimal toxicity to normal bone marrow cells [2]. The target compound's benzamide-terminated triazene core represents a structurally simplified analog that retains the DNA-binding triazene scaffold but lacks the GST-activatable NO-release functionality of JS-K [3]. This distinction is critical for studies requiring the triazene DNA-binding scaffold without the confounding effects of NO-mediated signaling or cytotoxicity [4].

Prodrug Design Nitric Oxide Donors Cancer Therapeutics Glutathione S-Transferase Triazene Scaffolds

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide Procurement Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Berenil Scaffold Derivatization and Structure-Activity Relationship Studies

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide serves as a key mono-amidated derivative of the Berenil scaffold for structure-activity relationship (SAR) investigations of DNA-binding triazenes . The compound's asymmetric substitution—one amidine terminus and one benzamide terminus—provides a structurally defined comparator to evaluate the contribution of terminal amidine symmetry to DNA-binding affinity and sequence selectivity. This compound is particularly suited for studies requiring the replacement of one amidine group with a neutral primary amide, enabling systematic assessment of how dicationic versus monocationic character influences minor groove recognition . Unlike Berenil, which presents two equivalent amidine termini for DNA interaction, the target compound's asymmetry allows researchers to probe directionality and orientational effects in triazene-DNA complex formation [1].

Analytical Method Development: Certified Reference Standard for HPLC and LC-MS Quantification

The commercial availability of both unlabeled 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide (CAS 150995-10-1) and its ¹³C,¹⁵N₂ isotopically labeled analog (mass shift +3 Da) establishes this compound as a validated analytical reference standard system for pharmaceutical method development . The labeled analog enables precise quantification in complex biological matrices via LC-MS/MS, with the +3 Da mass difference providing unambiguous discrimination from endogenous signals . This dual-standard availability supports regulatory-compliant method validation for impurity profiling, stability-indicating assays, and pharmacokinetic studies where the compound or its derivatives are under investigation [1]. Laboratories developing quantitative methods for triazene-containing pharmaceutical candidates can procure this compound as a structurally representative calibration standard with documented isotopic labeling for internal standardization [2].

DNA Binding Research: Investigating Sequence-Selective Minor Groove Recognition

As a structurally defined Berenil derivative with vendor-reported guanine/cytosine (G/C) DNA-binding selectivity, 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide provides a tool compound for investigating sequence-specific DNA recognition by aryl triazenes . The compound's distinct terminal substitution pattern—one amidine and one benzamide—alters the hydrogen-bonding array presented to the DNA minor groove relative to the symmetrical Berenil scaffold, which binds preferentially to AT-rich sequences . Researchers studying the molecular determinants of DNA sequence selectivity in minor groove binders can employ this compound to probe how terminal functional group asymmetry modulates base-pair recognition [1]. This application is particularly relevant for structure-guided design of sequence-specific DNA ligands where alteration of binding preference from AT to GC sequences is a key objective [2].

Prodrug Mechanistic Studies: Non-NO-Releasing Control for JS-K and Diazeniumdiolate Triazene Investigations

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide provides a structurally related, non-NO-releasing control compound for mechanistic studies involving the GST-activated diazeniumdiolate prodrug JS-K and related NO-donating triazenes . JS-K contains a 1,3-diaryltriazene core similar to the target compound, but is modified with an O²-(2,4-dinitrophenyl) diazeniumdiolate moiety that releases NO upon GST-mediated activation . The target compound's absence of the diazeniumdiolate functionality enables researchers to distinguish between effects attributable to NO-mediated signaling and those arising from direct triazene-DNA interactions [1]. This application supports rigorous experimental design in cancer pharmacology studies where JS-K's dual mechanisms—DNA binding and NO release—must be deconvoluted to understand the relative contribution of each pathway to observed biological outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.